1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone
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Overview
Description
1-[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone is an organic compound that features a biphenyl structure with a dioxolane ring and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction is catalyzed by acids and proceeds under mild conditions to form the dioxolane ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
1-[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action for 1-[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone involves its interaction with molecular targets such as enzymes and receptors. For example, as an inhibitor of calmodulin kinase II, it likely binds to the active site of the enzyme, preventing its activity and subsequent signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure.
1-(1,3-Dioxolan-2-yl)-2-propanone: Another compound featuring the dioxolane ring.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethan-1-ol: A structurally related compound with additional functional groups.
Uniqueness
1-[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone is unique due to its combination of a biphenyl structure with a dioxolane ring and an ethanone group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16O3 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-[3-[3-(1,3-dioxolan-2-yl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C17H16O3/c1-12(18)13-4-2-5-14(10-13)15-6-3-7-16(11-15)17-19-8-9-20-17/h2-7,10-11,17H,8-9H2,1H3 |
InChI Key |
PKWNEQSMVTYODW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C3OCCO3 |
Origin of Product |
United States |
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